molecular formula C15H14BrClN2O3 B4124007 1-(4-Bromo-3-chlorophenyl)-3-(2,5-dimethoxyphenyl)urea

1-(4-Bromo-3-chlorophenyl)-3-(2,5-dimethoxyphenyl)urea

Cat. No.: B4124007
M. Wt: 385.64 g/mol
InChI Key: PYXIKVMFQOHFAG-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of bromine, chlorine, and methoxy groups in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea typically involves the reaction of 4-bromo-3-chloroaniline with 2,5-dimethoxyaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions using automated reactors. The process includes steps like purification through recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity against various pathogens.

    Medicine: Exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Using it in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of halogen and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-chlorophenyl)-N’-(2,5-dimethylphenyl)urea
  • N-(4-bromo-3-chlorophenyl)-N’-(2,5-dihydroxyphenyl)urea
  • N-(4-bromo-3-chlorophenyl)-N’-(2,5-dimethoxybenzyl)urea

Uniqueness

N-(4-bromo-3-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea is unique due to the specific combination of bromine, chlorine, and methoxy groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)-3-(2,5-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3/c1-21-10-4-6-14(22-2)13(8-10)19-15(20)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXIKVMFQOHFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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